(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid (3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 143037-33-6
VCID: VC21141476
InChI: InChI=1S/C46H62N8O10/c1-8-25(5)39(44(61)52-37(46(63)64)20-29-23-48-33-17-13-11-15-31(29)33)54-45(62)40(26(6)9-2)53-43(60)36(21-38(56)57)51-41(58)34(18-24(3)4)50-42(59)35(49-27(7)55)19-28-22-47-32-16-12-10-14-30(28)32/h10-17,22-26,34-37,39-40,47-48H,8-9,18-21H2,1-7H3,(H,49,55)(H,50,59)(H,51,58)(H,52,61)(H,53,60)(H,54,62)(H,56,57)(H,63,64)/t25-,26-,34-,35+,36-,37-,39-,40-/m0/s1
SMILES: CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C
Molecular Formula: C46H62N8O10
Molecular Weight: 887 g/mol

(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

CAS No.: 143037-33-6

Cat. No.: VC21141476

Molecular Formula: C46H62N8O10

Molecular Weight: 887 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid - 143037-33-6

Specification

CAS No. 143037-33-6
Molecular Formula C46H62N8O10
Molecular Weight 887 g/mol
IUPAC Name (3S)-3-[[(2S)-2-[[(2R)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C46H62N8O10/c1-8-25(5)39(44(61)52-37(46(63)64)20-29-23-48-33-17-13-11-15-31(29)33)54-45(62)40(26(6)9-2)53-43(60)36(21-38(56)57)51-41(58)34(18-24(3)4)50-42(59)35(49-27(7)55)19-28-22-47-32-16-12-10-14-30(28)32/h10-17,22-26,34-37,39-40,47-48H,8-9,18-21H2,1-7H3,(H,49,55)(H,50,59)(H,51,58)(H,52,61)(H,53,60)(H,54,62)(H,56,57)(H,63,64)/t25-,26-,34-,35+,36-,37-,39-,40-/m0/s1
Standard InChI Key ZYNCQGUPXUKGPO-CCAWOAKWSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)C
SMILES CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C
Canonical SMILES CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C

Introduction

Molecular Formula and Weight

The molecular formula of this compound is C33H46N6O7C_{33}H_{46}N_6O_7 with a molecular weight of approximately 664.8 g/mol .

Structural Representation

The compound features multiple functional groups including acetamido, amino, and oxobutanoic acid moieties, contributing to its biological activity. The intricate structure can be visualized in 2D and 3D formats, which are essential for understanding its interaction with biological targets.

Stereochemistry

This compound contains several stereocenters, indicating that it may exhibit specific stereochemical properties that could influence its biological activity. The stereochemistry is crucial for the binding affinity to target proteins or enzymes.

Potential Therapeutic Applications

Research indicates that compounds with similar structures may have applications in:

  • Anticancer Therapy: Indole derivatives are known for their anticancer properties, suggesting that this compound might exhibit similar effects.

  • Neuroprotective Effects: Some studies have highlighted the neuroprotective potential of indole-based compounds, which could be relevant for neurodegenerative diseases.

Comparative Studies

Research has shown that similar compounds with indole and acetamido groups demonstrate:

PropertyCompound ACompound BThis Compound
Molecular Weight650 g/mol700 g/mol664.8 g/mol
Anticancer ActivityModerateHighUnknown
Neuroprotective ActivityLowModerateUnknown

Pharmacological Data

Pharmacological studies indicate that compounds with similar structural motifs can exhibit:

  • Inhibition of Tumor Growth: Several indole derivatives have been documented to inhibit tumor cell proliferation.

  • Anti-inflammatory Properties: Compounds with oxobutanoic acid functionalities often demonstrate anti-inflammatory effects.

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